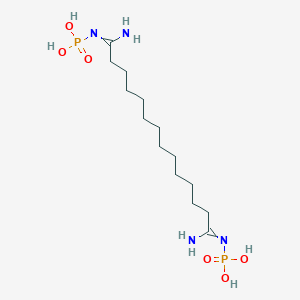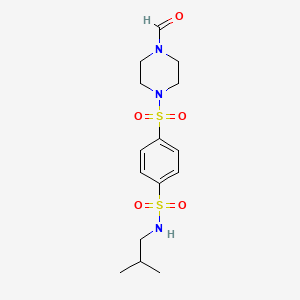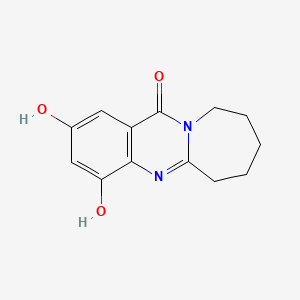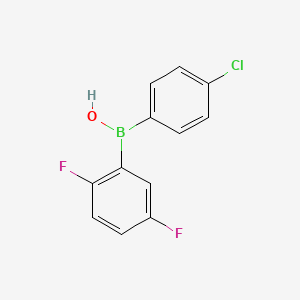
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H11F3O It features a cyclopropyl group attached to a methanol moiety, with a trifluoromethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with a trifluoromethyl-substituted benzene derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .
化学反应分析
Types of Reactions:
Oxidation: (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for potential therapeutic applications due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical products.
作用机制
The mechanism by which (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .
相似化合物的比较
- (1-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(2-(Trifluoromethyl)phenyl)cyclopropyl)methanol
- (1-(3-(Difluoromethyl)phenyl)cyclopropyl)methanol
Uniqueness:
- The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets.
属性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6,15H,4-5,7H2 |
InChI 键 |
PFNGEYYMNCLHHG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)


![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)

![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)

